![molecular formula C12H15N3 B1444915 Benzyl[1-(1H-pyrazol-3-YL)ethyl]amine CAS No. 1184116-56-0](/img/structure/B1444915.png)
Benzyl[1-(1H-pyrazol-3-YL)ethyl]amine
Descripción general
Descripción
Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with two nitrogen atoms. Pyrazoles are important in medicinal chemistry due to their presence in various pharmaceutical drugs .
Synthesis Analysis
The synthesis of pyrazoles often involves the reaction of hydrazines with α,β-unsaturated carbonyls . Various other methods have also been developed, including the reaction of 1,3-diketones with hydrazine .Molecular Structure Analysis
The molecular structure of pyrazoles consists of a five-membered ring with two nitrogen atoms. The exact structure of “Benzyl[1-(1H-pyrazol-3-YL)ethyl]amine” would depend on the specific locations of the benzyl and ethyl groups .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including N-arylation, oxidation, and cycloaddition reactions .Physical And Chemical Properties Analysis
Pyrazoles are generally stable compounds. They are often solids at room temperature and are soluble in common organic solvents .Aplicaciones Científicas De Investigación
Antimycobacterial Activity
Benzyl[1-(1H-pyrazol-3-YL)ethyl]amine derivatives have been synthesized and evaluated for their antimycobacterial properties. These compounds have shown promising activity against Mycobacterium tuberculosis strains, including both dormant and active forms . The derivatives of quinolinyl-pyrazole-4-carbaldehyde and quinolinyl-pyrazole-4-ethyne reported good to moderate activity, suggesting their potential as lead compounds for developing new antimycobacterial drugs .
Fluorescence Properties
The compound has been utilized in the synthesis of 1,3,5-trisubstituted-1H-pyrazoles, which exhibit fluorescence. These pyrazole derivatives can range in color from orange-red to cyan in different solvents, particularly when an electron-withdrawing group is attached. This property is valuable for applications such as metal ion fluorescent probes, with excellent selectivity for Ag+ detection .
Apoptosis Induction in Cancer Cells
Certain derivatives of Benzyl[1-(1H-pyrazol-3-YL)ethyl]amine have been studied for their ability to induce apoptosis in cancer cells. For instance, compound 10ec has been shown to induce apoptosis in BT-474 breast cancer cells , suggesting its potential as a therapeutic agent .
Photophysical and Photoelectric Properties
Benzimidazole derivatives, which can be synthesized using Benzyl[1-(1H-pyrazol-3-YL)ethyl]amine, have applications in the field of photophysical and photoelectric properties. These compounds are used as organic ligands, fluorescent whitening dyes, functional materials, and in various photophysical applications .
Cytotoxic Activity Against Cancer Cell Lines
Triazole derivatives synthesized from Benzyl[1-(1H-pyrazol-3-YL)ethyl]amine have shown effective cytotoxic activity against various cancer cell lines. One of the derivatives demonstrated IC50 values in the nanomolar range, indicating its strong potential for cancer treatment .
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various cellular targets . For instance, compounds containing the imidazole moiety, which is structurally similar to the pyrazole moiety in the given compound, have been reported to exhibit a broad range of biological activities .
Mode of Action
It’s worth noting that similar compounds have shown to interact with their targets in complex ways . For example, a benzimidazole benzylpyrazole derivative was found to inhibit lysine demethylase enzymes through a complex mechanism involving competition for binding of active-site Fe2+ and populating a distal site on the enzyme surface .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways . For instance, a polytriazolylamine ligand was found to stabilize Cu (I) towards disproportionation and oxidation, thus enhancing its catalytic effect in the azide-acetylene cycloaddition .
Result of Action
Similar compounds have been found to induce various cellular responses . For instance, a substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)methyl benzene derivative was found to induce apoptosis in BT-474 cells .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-benzyl-1-(1H-pyrazol-5-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-10(12-7-8-14-15-12)13-9-11-5-3-2-4-6-11/h2-8,10,13H,9H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGLAUZGLZGSGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NN1)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl[1-(1H-pyrazol-3-YL)ethyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




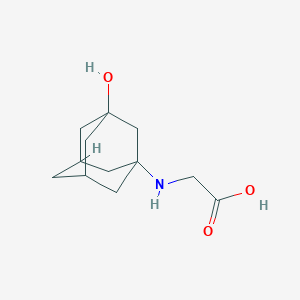
![[3-(Pyridin-4-yl)phenyl]boronic acid](/img/structure/B1444835.png)
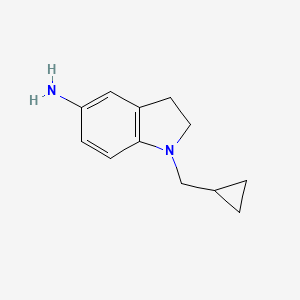
![[2-(Butan-2-yloxy)pyridin-4-yl]methanamine](/img/structure/B1444841.png)
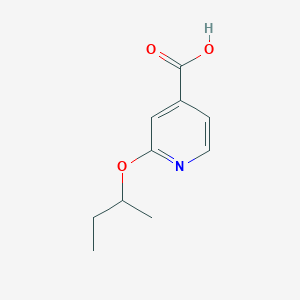
![2-[(4-Bromophenyl)methanesulfinyl]acetic acid](/img/structure/B1444843.png)


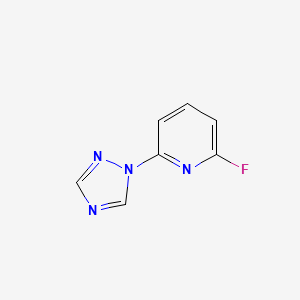

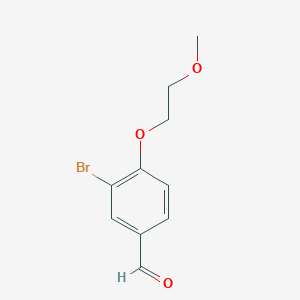
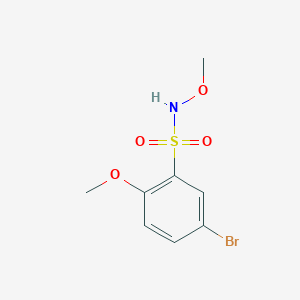
![3,8-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1444855.png)